molecular formula C18H25N3O2 B13380481 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

Cat. No.: B13380481
M. Wt: 315.4 g/mol
InChI Key: XJHFBIBKHDBWKF-UHFFFAOYSA-N
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Description

5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is an organic compound with a complex structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

5-ethyl-2-(2-methylphenyl)imino-5-pentan-2-yl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H25N3O2/c1-5-9-13(4)18(6-2)15(22)20-17(21-16(18)23)19-14-11-8-7-10-12(14)3/h7-8,10-11,13H,5-6,9H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

XJHFBIBKHDBWKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC2=CC=CC=C2C)NC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione typically involves multi-step organic synthesis. One common method involves the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts such as Raney nickel and specific promoters like ammonium acetate can enhance the reaction rates and selectivity . The process is typically carried out under high pressure and temperature to achieve the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nicotinic acid derivatives from oxidation, reduced forms of the compound from hydrogenation, and substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrimidine derivatives, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine .

Uniqueness

What sets 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for both research and industrial applications.

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